N-(4,6-Dibromopyridin-3-yl)formamide
Overview
Description
N-(4,6-Dibromopyridin-3-yl)formamide: is a chemical compound with the molecular formula C6H4Br2N2O and a molecular weight of 279.92 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains two bromine atoms at the 4 and 6 positions of the pyridine ring. This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dibromopyridin-3-yl)formamide typically involves the bromination of pyridine derivatives followed by formylation. One common method includes:
Bromination: Pyridine is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 4 and 6 positions.
Formylation: The dibromopyridine derivative is then reacted with formamide under controlled conditions to introduce the formamide group at the 3 position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(4,6-Dibromopyridin-3-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
N-(4,6-Dibromopyridin-3-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-Dibromopyridin-3-yl)formamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
- N-(4-Bromopyridin-3-yl)formamide
- N-(4,6-Dichloropyridin-3-yl)formamide
- N-(4,6-Difluoropyridin-3-yl)formamide
Uniqueness: N-(4,6-Dibromopyridin-3-yl)formamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. The bromine atoms can participate in specific substitution reactions that may not be as feasible with other halogens, providing distinct pathways for chemical synthesis and applications.
Biological Activity
N-(4,6-Dibromopyridin-3-yl)formamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
This compound has the following chemical characteristics:
2. Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dibromopyridine with formamide under controlled conditions. The process may utilize various catalysts and solvents to enhance yield and purity.
3.1 Antimicrobial Activity
Research indicates that compounds derived from pyridine structures exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 10 μg/mL |
P. aeruginosa | 15 μg/mL |
S. epidermidis | 12 μg/mL |
These findings suggest that the compound possesses moderate to good antibacterial activity, comparable to other known antimicrobial agents .
3.2 Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines, including leukemia and breast cancer models. In a study involving human leukemic cells (L1210), the compound demonstrated significant growth inhibition.
Cell Line | IC50 Value (μM) |
---|---|
L1210 leukemia | 25 |
MCF-7 breast cancer | 30 |
This data indicates that this compound may serve as a lead compound for further development in cancer therapeutics .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
5.1 Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives and evaluated their antimicrobial properties against clinical isolates of bacteria. Among these, this compound exhibited notable activity against multi-drug resistant strains .
5.2 Evaluation of Anticancer Properties
Another study focused on the anticancer effects of this compound in vitro. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in both leukemia and breast cancer cell lines .
Properties
IUPAC Name |
N-(4,6-dibromopyridin-3-yl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDMCVZTWLJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)NC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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